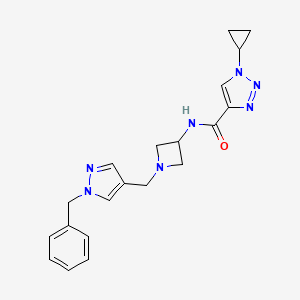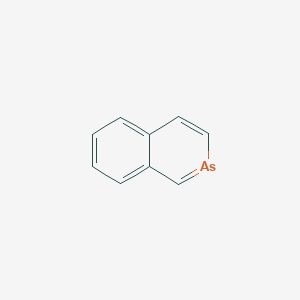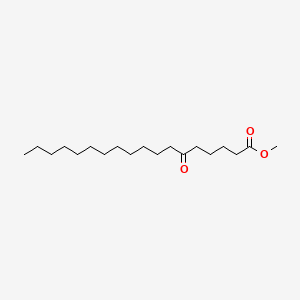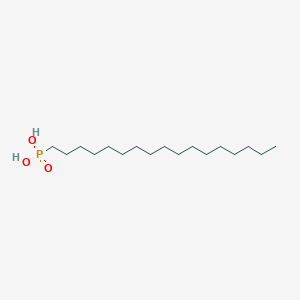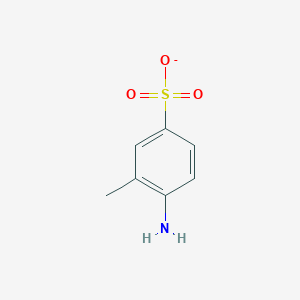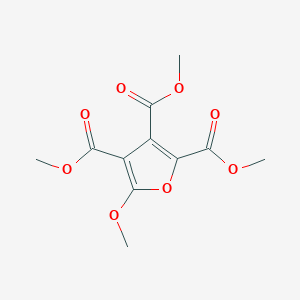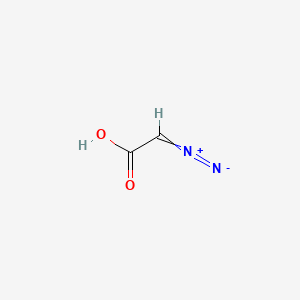
Diazoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazoacetic acid is an organic compound with the formula N₂CHCOOH. It is a member of the diazo compounds, which are characterized by the presence of two linked nitrogen atoms at the terminal position. This compound is known for its reactivity and is used as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diazoacetic acid can be synthesized through several methods. One common method involves the reaction of glycine ethyl ester with sodium nitrite and sodium acetate in water. The reaction proceeds as follows:
- A solution of glycine ethyl ester hydrochloride is mixed with water and methylene chloride.
- Sodium nitrite is added to the mixture, followed by the addition of sulfuric acid.
- The reaction mixture is then separated, and the organic layer is dried and purified .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Safety precautions are crucial due to the compound’s potential explosiveness and toxicity. The use of well-ventilated hoods and controlled temperatures is essential to ensure safe handling .
Analyse Des Réactions Chimiques
Types of Reactions
Diazoacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alcohols and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Diazoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclopropanation reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of diazoacetic acid involves the formation of a carbene intermediate. This intermediate can then react with various substrates to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparaison Avec Des Composés Similaires
Diazoacetic acid can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications:
Diazomethane: Known for its use in methylation reactions.
Ethyl diazoacetate: Used in cyclopropanation and other organic synthesis reactions.
This compound is unique due to its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.
Propriétés
IUPAC Name |
2-diazoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O2/c3-4-1-2(5)6/h1H,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFQPCKQSTMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701342 |
Source


|
| Record name | 2-Diazonio-1-hydroxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-68-4 |
Source


|
| Record name | 2-Diazonio-1-hydroxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
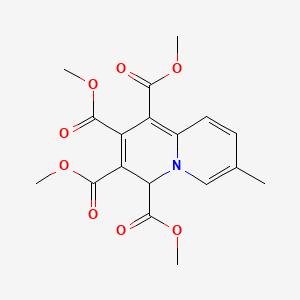
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
